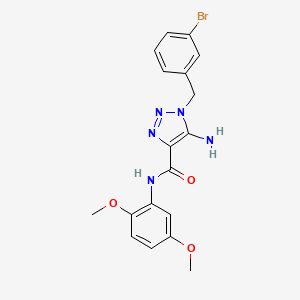

5-amino-1-(3-bromobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Descripción

This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide family, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 4. The 3-bromobenzyl group at position 1 and the 2,5-dimethoxyphenyl group on the carboxamide nitrogen confer unique structural and electronic properties.

Propiedades

IUPAC Name |

5-amino-1-[(3-bromophenyl)methyl]-N-(2,5-dimethoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN5O3/c1-26-13-6-7-15(27-2)14(9-13)21-18(25)16-17(20)24(23-22-16)10-11-4-3-5-12(19)8-11/h3-9H,10,20H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSZZILCVPMLMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Introduction

5-Amino-1-(3-bromobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies that highlight its efficacy.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach is the Huisgen cycloaddition reaction between azides and alkynes, which is catalyzed by copper(I) ions under mild conditions. The following steps outline the synthesis process:

- Formation of Azide Intermediate : React 3-bromobenzyl bromide with sodium azide in dimethylformamide (DMF) to produce 3-bromobenzyl azide.

- Cycloaddition : Combine the azide with an appropriate alkyne to form the triazole ring.

- Final Modifications : Introduce the N-(2,5-dimethoxyphenyl) group through acylation or amination reactions.

The biological activity of 5-amino-1-(3-bromobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting kinases involved in cell proliferation, suggesting anticancer effects.

- Antimicrobial Activity : It can bind to microbial receptors, disrupting their functions and leading to antimicrobial effects .

Molecular Targets and Pathways

| Target Type | Mechanism | Effects |

|---|---|---|

| Enzymes | Kinase inhibition | Anticancer activity |

| Receptors | Binding to microbial receptors | Antimicrobial activity |

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-amino-1-(3-bromobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibit significant growth inhibition in various cancer cell lines. For instance:

- Cell Lines Tested : HT29 (colorectal), HepG2 (liver), and Jurkat (leukemia).

- Results : The compound displayed submicromolar activity (pEC50 > 6) against these cell lines, indicating robust anticancer potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

- Pathogens Tested : Trypanosoma cruzi (causative agent of Chagas' disease).

- Findings : Significant suppression of parasite burden was observed in mouse models, highlighting its potential as a therapeutic agent against parasitic infections .

Case Study 1: Chagas Disease Treatment

A study focused on optimizing the 5-amino-1,2,3-triazole-4-carboxamide series found that one compound demonstrated significant efficacy against Trypanosoma cruzi. The optimization led to improvements in oral bioavailability and reduced toxicity compared to existing treatments like benznidazole and nifurtimox .

Case Study 2: Cancer Cell Line Inhibition

In vitro studies involving various cancer cell lines revealed that modifications to the triazole structure enhanced cytotoxicity. The presence of specific functional groups was critical for increasing potency against cancer cells .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 5-amino-1-(3-bromobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves preparing an appropriate azide and alkyne, with optimized reaction conditions for temperature and solvent choice to maximize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the synthesized compound. Characterization techniques such as Infrared Spectroscopy (IR), NMR spectroscopy, and X-ray crystallography provide insights into the compound's physical properties and confirm its structure.

Potential Therapeutic Applications

5-amino-1,2,3-triazole-4-carboxamides (ATCs) show promise in treating Chagas' disease, which is caused by the protozoan parasite Trypanosoma cruzi . Current treatments for Chagas' disease have significant side effects and limited efficacy, especially in the chronic phase . Optimization of the ATC series has led to improvements in potency, aqueous solubility, and metabolic stability, enhancing oral exposure . Studies involving a mouse model of Chagas' disease have shown that certain compounds in this series can significantly suppress parasite burden .

In vitro studies could provide data on IC values against various cancer cell lines, indicating potency and efficacy. The compound can inhibit enzymes involved in cell proliferation, such as kinases, leading to anticancer effects. It can also bind to specific receptors on microbial cells, disrupting their function and leading to antimicrobial effects.

Related Research

Comparación Con Compuestos Similares

Structural Analogues and Their Targets

The following table summarizes key structural analogs, their modifications, biological targets, and activities:

Key Research Findings and Structure-Activity Relationships (SAR)

Substituent Position and Bioactivity :

- The 3-bromobenzyl group in the target compound may enhance membrane permeability compared to the 4-bromo-2-fluorophenylmethyl in GNE551, though fluorination in GNE551 improves TRPA1 binding .

- Methoxy groups on the aryl carboxamide (e.g., 2,5-dimethoxy) are critical for receptor interaction, as seen in TRPA1 agonists and antiproliferative agents .

- Chlorine or fluorine on the carboxamide aryl ring (e.g., 2,5-dichlorophenyl) increases anticancer potency but may reduce solubility .

Mechanistic Diversity :

- TRPA1 Agonists (e.g., GNE551): Stabilize ion channel open states, useful in pain and inflammation studies .

- LexA Inhibitors (e.g., carbamoylmethyl analog): Prevent bacterial SOS response, offering a route to combat antibiotic resistance .

- Anticancer Agents : Activity correlates with electron-withdrawing substituents, suggesting DNA intercalation or kinase inhibition .

Synthetic Modularity :

- The triazole-carboxamide scaffold permits rapid diversification. For example, Enamine Ltd. synthesized analogs with diethoxymethyl or dioxolane groups to optimize pharmacokinetics .

Q & A

Q. How can researchers optimize the synthesis of 5-amino-1-(3-bromobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves a multi-step approach:

- Reagent Selection : Use copper(I) iodide as a catalyst for azide-alkyne cycloaddition (common in triazole synthesis) .

- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol for purity >95% .

- Scale-Up : Monitor reaction temperature (70–80°C) and stoichiometric ratios (1:1.2 for bromobenzylamine to dimethoxyphenyl isocyanide) to avoid side products .

Data Table :

| Parameter | Optimal Condition |

|---|---|

| Catalyst | CuI (5 mol%) |

| Solvent | DMF |

| Reaction Time | 12–16 hrs |

| Yield Range | 65–78% |

Q. What spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) to confirm aromatic protons (δ 6.5–8.2 ppm), triazole NH (δ ~9.8 ppm), and methoxy groups (δ ~3.8 ppm) .

- IR Spectroscopy : Peaks at 3316 cm⁻¹ (NH stretch), 1527 cm⁻¹ (C=N), and 1249 cm⁻¹ (C-O of methoxy) .

- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ matching theoretical molecular weight (e.g., ~430 g/mol).

Q. How can enzyme inhibition assays be designed to evaluate this compound’s biological activity?

- Methodological Answer :

- Target Selection : Prioritize enzymes with structural similarities to carbonic anhydrase or histone deacetylase (common targets for triazole derivatives) .

- Assay Protocol : Use fluorometric or colorimetric assays (e.g., p-nitrophenyl acetate hydrolysis for esterase activity) .

- Control Experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .

Advanced Research Questions

Q. What computational strategies are effective for predicting binding modes of this compound to enzyme active sites?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures from the PDB (e.g., 3HS4 for carbonic anhydrase) .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG < −8 kcal/mol suggests strong inhibition) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Substituent Screening : Replace the 3-bromobenzyl group with fluorophenyl or chlorophenyl analogs to evaluate halogen effects on enzyme binding .

- Bioisosteric Replacement : Substitute the carboxamide group with sulfonamide to improve solubility while retaining hydrogen-bonding capacity .

- In Silico Screening : Use QSAR models trained on triazole derivatives to predict IC₅₀ values .

Q. What experimental approaches resolve contradictions in solubility and bioavailability data across studies?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method (pH 7.4 PBS) vs. biorelevant media (FaSSIF/FeSSIF) to assess physiologically relevant solubility .

- Permeability Assays : Perform parallel artificial membrane permeability assays (PAMPA) to distinguish passive diffusion from active transport .

- Data Normalization : Control for batch-to-batch variability by standardizing solvent purity (HPLC-grade) and particle size (micronization to <10 µm) .

Q. How can researchers address discrepancies in reported IC₅₀ values for enzyme inhibition?

- Methodological Answer :

- Assay Standardization : Adopt uniform substrate concentrations (e.g., 1 mM p-nitrophenyl acetate) and pre-incubation times (10 min) .

- Statistical Analysis : Apply ANOVA to compare datasets; outliers may arise from enzyme lot variability or buffer composition differences .

- Cross-Validation : Replicate experiments in independent labs using shared compound batches to confirm reproducibility .

Future Research Directions

- Derivative Development : Focus on modifying the dimethoxyphenyl group to enhance metabolic stability (e.g., replacing methoxy with trifluoromethoxy) .

- Multi-Target Profiling : Screen against kinase and phosphatase families to identify polypharmacological potential .

- In Vivo Efficacy : Use zebrafish models to assess toxicity and bioavailability before murine studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.